(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol
CAS No.: 920494-47-9
Cat. No.: VC15901521
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920494-47-9 |
|---|---|
| Molecular Formula | C18H22N2O |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol |
| Standard InChI | InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2 |
| Standard InChI Key | HRYYLQVIRUDYOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol, with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.4 g/mol . Key structural attributes include:
-
Quinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.
-
Bis(cyclopropylmethyl)amino group: Two cyclopropanemethyl substituents attached to the amine at position 4.
-
Hydroxymethyl group: A primary alcohol moiety at position 3.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₂O | |
| Molecular Weight | 282.4 g/mol | |
| SMILES | C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO | |
| InChIKey | HRYYLQVIRUDYOY-UHFFFAOYSA-N | |
| CAS Registry Number | 920494-47-9 |
Stereochemical Considerations
Synthesis and Derivative Preparation
Synthetic Routes
While no direct synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is documented in the provided sources, analogous methods for functionalizing quinoline cores can be extrapolated:
Key Steps in Quinoline Functionalization
-
Amination at Position 4:
-
Hydroxymethylation at Position 3:
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Amination | Bis(cyclopropylmethyl)amine, Pd catalyst, DMF, 100°C | 4-(Bis(cyclopropylmethyl)amino)quinoline |
| 2 | Formylation | POCl₃, DMF, 0°C → rt | 3-Formyl-4-(bis(cyclopropylmethyl)amino)quinoline |
| 3 | Reduction | NaBH₄, MeOH, 0°C → rt | Target Compound |
Purification and Characterization
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water .
-
Characterization:
Physicochemical and Computational Data
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water (<1 mg/mL) .
-
Stability: Susceptible to oxidation at the hydroxymethyl group; recommended storage under inert atmosphere at −20°C .
Computational Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume